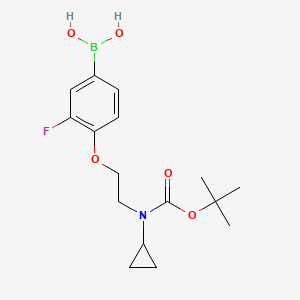

4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid

Description

Properties

IUPAC Name |

[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO5/c1-16(2,3)24-15(20)19(12-5-6-12)8-9-23-14-7-4-11(17(21)22)10-13(14)18/h4,7,10,12,21-22H,5-6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNTVADOHAGVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of the Boc-Protected Amino Intermediate

- Reagents: Cyclopropylamine derivative, di-tert-butyl dicarbonate (Boc2O), base (e.g., sodium hydroxide or triethylamine).

- Solvent: Acetonitrile or dichloromethane.

- Procedure: The free amine reacts with Boc2O in the presence of a base at room temperature, resulting in the Boc-protected cyclopropylamine.

- The Boc protection prevents undesired side reactions during subsequent steps.

- The reaction typically proceeds overnight to ensure complete conversion.

Step 2: Formation of the Boronic Acid via Suzuki-Miyaura Coupling

| Parameter | Description |

|---|---|

| Reagents | Boronic ester (e.g., bis(pinacolato)diboron), aryl halide precursor (e.g., 3-fluorophenyl halide), Pd catalyst (e.g., Pd(dppf)Cl2), potassium acetate |

| Solvent | Dried 2-methyltetrahydrofuran (2-MeTHF) |

| Temperature | 80°C |

| Time | 8 hours |

| Atmosphere | Nitrogen or inert atmosphere |

- Dissolve the aryl halide precursor and boron reagent in dried 2-MeTHF.

- Add palladium catalyst and potassium acetate.

- Heat under nitrogen at 80°C for 8 hours.

- Filter the reaction mixture through kieselguhr, evaporate, and wash with petroleum ether to isolate the boronic acid ester.

- Use of 2-MeTHF replaces dioxane, offering a greener and more practical solvent.

- The reaction yields a high-purity boronic ester suitable for further functionalization.

Optimization and Innovations

- Use of 2-Methyltetrahydrofuran (2-MeTHF): Replaces traditional solvents like dioxane, reducing toxicity and environmental impact.

- Simplified Purification: The process avoids complex chromatography, favoring filtration and recrystallization, enhancing scalability.

- Reaction Efficiency: The described method achieves high yields (~77%) and is suitable for industrial scale-up.

Data Table Summarizing the Preparation

| Step | Reagents | Solvent | Conditions | Key Features | Yield/Remarks |

|---|---|---|---|---|---|

| 1. Boc Protection | Cyclopropylamine, Boc2O, base | Acetonitrile | Room temp, overnight | Protects amine | Quantitative or near-quantitative |

| 2. Borylation | Boronic ester, aryl halide, Pd(dppf)Cl2, KAc | 2-MeTHF | 80°C, 8h, N2 | High-yield Suzuki coupling | ~77% yield |

| 3. Chain Attachment | Nucleophilic substitution or coupling | Appropriate solvent | Reflux or room temp | Incorporates aminoethoxy | To be optimized based on specific route |

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom and the boronic acid group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can lead to a variety of fluorinated or boron-containing derivatives .

Scientific Research Applications

4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound can be used in the production of advanced materials and in catalysis

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom can enhance the compound’s stability and reactivity, while the tert-butoxycarbonyl group provides protection during synthetic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural and functional attributes of the target compound with analogs:

*EWG = Electron-Withdrawing Group

Key Findings:

Steric Effects: The Boc-cyclopropylamino-ethoxy group in the target compound reduces solubility in polar solvents but enhances stability during multi-step syntheses, as seen in the synthesis of enzyme inhibitors requiring prolonged reaction times .

Electronic Effects: Fluorine at the 3-position (meta) directs cross-coupling to the para position, similar to 4-ethoxycarbonyl-3-fluorophenylboronic acid . Chloro and cyano substituents (e.g., in 3-chloro-4-ethoxyphenylboronic acid) increase reactivity but risk side reactions due to stronger electron withdrawal .

Biological Relevance: The cyclopropyl group in the target compound imposes conformational restraint, improving binding affinity to biological targets compared to linear alkylamino analogs .

Stability and Handling

- Boc Protection: The tert-butoxycarbonyl group in the target compound prevents undesired nucleophilic reactions at the cyclopropylamino group, a critical advantage over unprotected amines .

- Hydrolytic Sensitivity : Unlike ethoxycarbonyl groups, Boc-protected compounds require careful pH control to avoid deprotection during aqueous workups .

Biological Activity

4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, characterized by the presence of a boronic acid functional group, makes it a versatile building block in the synthesis of biologically active molecules.

- Molecular Formula : C16H23BFNO5

- Molecular Weight : 339.17 g/mol

- CAS Number : 1704064-17-4

- Density : 1.24 g/cm³ (predicted)

- Boiling Point : 493.5 °C (predicted)

- pKa : 7.61 (predicted)

Biological Activity

The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with various biological targets, including enzymes and receptors. The following sections detail the specific activities and potential therapeutic applications of this compound.

Enzyme Inhibition

- Proteasome Inhibition : Boronic acids are known to inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins and may be beneficial in treating cancers where proteasome activity is dysregulated.

- Glycosidase Inhibition : The compound may also exhibit inhibitory effects on glycosidases, enzymes that play vital roles in carbohydrate metabolism. This activity could be leveraged in the treatment of metabolic disorders.

Anticancer Activity

Research indicates that boronic acids can induce apoptosis in cancer cells. This compound's structure allows it to potentially target specific pathways involved in tumor growth and survival, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid derivatives. Here are notable findings related to similar compounds:

| Study Reference | Compound Studied | Biological Activity | Findings |

|---|---|---|---|

| Owens et al., 2003 | G-secretase inhibitors | Anticancer | Demonstrated effectiveness in reducing tumor growth in vitro and in vivo models. |

| Churcher et al., 2003 | Human vanilloid receptor antagonists | Pain relief | Showed significant pain reduction in animal models without severe side effects. |

| Jetter et al., 2004 | Dopamine D4 receptor antagonists | Neurological disorders | Indicated potential for treating schizophrenia with minimal side effects. |

These studies highlight the versatility and therapeutic potential of boronic acid derivatives, suggesting that this compound may share similar beneficial properties.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Target Proteins : The boronic acid moiety can form reversible covalent bonds with hydroxyl groups on serine or threonine residues in target proteins, altering their function.

- Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may disrupt signaling pathways critical for cell proliferation and survival.

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid?

- Methodological Answer : The synthesis typically involves three key steps:

Introduction of the cyclopropylamino group : React cyclopropylamine with a tert-butoxycarbonyl (Boc) protecting agent (e.g., Boc anhydride) under basic conditions (e.g., NaHCO₃/DCM) to form Boc-protected cyclopropylamine .

Ether linkage formation : Couple the Boc-protected amine to a bromoethyl intermediate via nucleophilic substitution (e.g., K₂CO₃ in DMF, 60°C) to generate the ethoxy-linked intermediate .

Boronic acid introduction : Use Suzuki-Miyaura cross-coupling with a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid precursor (e.g., pinacol boronate) under inert atmosphere .

Purification is achieved via silica gel chromatography (hexane/EtOAc gradient) and recrystallization in cold ethanol .

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodological Answer :

- Chromatography : Use flash column chromatography with silica gel (100–200 mesh) and a gradient eluent (e.g., 30–70% EtOAc in hexane) to separate intermediates .

- Recrystallization : Dissolve the crude product in hot ethanol, filter, and cool to 0–6°C for crystal formation .

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR for structural integrity .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions compared to other substituents (e.g., cyclohexyl)?

- Methodological Answer : The cyclopropyl group introduces steric hindrance and electronic effects:

- Steric effects : Smaller than cyclohexyl, cyclopropyl reduces steric clashes in catalytic pockets, improving coupling efficiency (e.g., higher yields in Suzuki reactions) .

- Electronic effects : The strained cyclopropane ring may enhance electron density at the boronic acid site, facilitating transmetallation steps.

Experimental validation : Compare reaction kinetics (e.g., via in situ IR monitoring) between cyclopropyl- and cyclohexyl-substituted analogs under identical conditions (Pd(OAc)₂, SPhos ligand, 80°C) .

Q. How can contradictory data on cross-coupling yields be resolved when using this compound in diverse reaction conditions?

- Methodological Answer : Contradictions often arise from:

- Catalyst variability : Screen Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(PPh₃)₄) and ligands (e.g., SPhos vs. XPhos) to optimize turnover .

- Solvent effects : Test polar aprotic solvents (DMF, THF) vs. biphasic systems (toluene/H₂O) to stabilize the boronic acid .

Systematic approach : Design a factorial experiment varying temperature (60–100°C), base (K₂CO₃ vs. Cs₂CO₃), and solvent. Analyze yields via LC-MS and ¹¹B NMR .

Q. What computational methods are suitable for predicting the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with serine proteases (e.g., chymotrypsin) .

- DFT calculations : Calculate partial charges and frontier molecular orbitals (HOMO/LUMO) to assess boronic acid reactivity .

Validation : Correlate computational results with experimental IC₅₀ values from kinetic assays (e.g., fluorogenic substrate hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.